![molecular formula C18H14O2 B13867798 (-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene](/img/structure/B13867798.png)
(-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene
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Overview
Description
(-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene: is a polycyclic aromatic hydrocarbon derivative This compound is characterized by its unique structure, which includes two hydroxyl groups attached to the 8 and 9 positions of the dihydrobenz[a]anthracene framework
Preparation Methods
Synthetic Routes and Reaction Conditions: . This reaction is carried out under high temperatures, typically between 400-450°C, in the presence of dehydrating agents.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves the use of Friedel-Crafts reactions, aromatic cyclodehydration, and metal-catalyzed reactions with alkynes . These methods are employed to construct the anthracene framework, which is then further modified to introduce the hydroxyl groups.
Chemical Reactions Analysis
Types of Reactions: (-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products:
Oxidation: Formation of anthraquinones.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: In chemistry, (-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene is used as a building block for the synthesis of more complex polycyclic aromatic compounds. Its unique structure allows for the study of photophysical and photochemical properties .
Biology: The compound is used in biological research to study its interactions with biological membranes and its potential effects on cellular processes .
Medicine: Research is ongoing to explore the potential medicinal applications of this compound, particularly in the development of new therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other organic materials .
Mechanism of Action
The mechanism of action of (-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, it may interfere with nucleic acid synthesis or protein function, thereby affecting cellular processes .
Comparison with Similar Compounds
Anthracene: A polycyclic aromatic hydrocarbon with three fused benzene rings.
Phenanthrene: Similar to anthracene but with a different ring fusion pattern.
Anthraquinone: An oxidized derivative of anthracene with two ketone groups.
Uniqueness: (-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene is unique due to the presence of hydroxyl groups at specific positions, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Biological Activity
(-)-8,9-Dihydroxy-8,9-dihydrobenz[a]anthracene is a polycyclic aromatic hydrocarbon (PAH) derivative known for its significant biological activity, particularly in the context of carcinogenicity. This compound is a metabolite of benz[a]anthracene (BA), a well-studied PAH that poses risks to human health due to its potential to initiate and promote cancer. Understanding the biological activity of this compound involves examining its metabolic pathways, mechanisms of action, and implications for environmental and health-related studies.
The metabolism of this compound primarily occurs through cytochrome P450 enzymes, which convert PAHs into reactive intermediates capable of binding to DNA. Studies have shown that human cytochrome P450 1B1 and 2A13 are particularly effective in activating PAHs like benz[a]anthracene and its derivatives into carcinogenic forms .
The metabolic activation leads to the formation of diol epoxides, which can interact with cellular macromolecules. For instance, the bay region of PAHs is critical in their carcinogenic potential; it has been demonstrated that diol epoxides derived from benz[a]anthracene exhibit significant tumor-initiating activity .
Biological Activity and Carcinogenicity
Research indicates that this compound possesses notable tumorigenic properties. In animal models, particularly newborn mice, it has been shown to induce pulmonary adenomas more effectively than its parent compound benz[a]anthracene . The following table summarizes key findings related to the carcinogenic activity of various benz[a]anthracene derivatives:
Compound | Tumor Initiation Activity | Reference |
---|---|---|
Benz[a]anthracene | Moderate | |
This compound | High | |
Benz[a]anthracene 3,4-diol | Very High | |
Benz[a]anthracene 10,11-diol | Low |
Case Studies
Several studies have documented the effects of this compound on biological systems:
- Tumorigenicity in Mice : A study demonstrated that administration of this compound resulted in a marked increase in tumor formation in newborn mice when compared to controls treated with benz[a]anthracene alone. The compound was found to be approximately 35 times more effective at inducing pulmonary adenomas .
- DNA Binding Studies : Research involving the binding affinity of this compound to DNA showed that it forms adducts that can lead to mutagenic changes. The interaction was significantly higher than that observed with non-bay region diols .
- Environmental Impact Studies : Investigations into the biodegradation pathways of PAHs indicated that microbial communities could metabolize this compound into less harmful products. These studies highlight both the persistence of PAHs in the environment and their potential for bioremediation .
Properties
Molecular Formula |
C18H14O2 |
---|---|
Molecular Weight |
262.3 g/mol |
IUPAC Name |
(8R,9R)-8,9-dihydrobenzo[a]anthracene-8,9-diol |
InChI |
InChI=1S/C18H14O2/c19-17-8-7-13-9-15-12(10-16(13)18(17)20)6-5-11-3-1-2-4-14(11)15/h1-10,17-20H/t17-,18-/m1/s1 |
InChI Key |
PPTMSKIRGLLMJB-QZTJIDSGSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C[C@H]([C@@H]4O)O)C=C32 |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=CC(C4O)O)C=C32 |
Origin of Product |
United States |
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